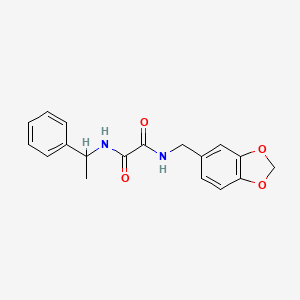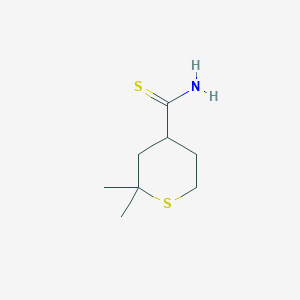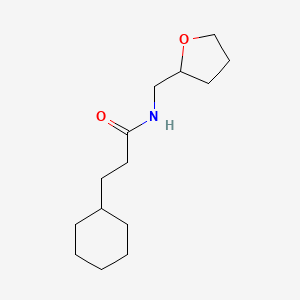![molecular formula C22H24N2O4 B4953745 N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B4953745.png)
N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide, also known as MEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. In
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide has been studied for its potential applications in medicinal chemistry, particularly in the development of novel analgesics and anti-inflammatory agents. It has also been investigated for its neuroprotective and cognitive-enhancing effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for pain and inflammation. Additionally, this compound has been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
In animal studies, this compound has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective and cognitive-enhancing properties. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide. One area of interest is the development of novel this compound analogs with improved pharmacological properties. Another direction is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the mechanisms underlying this compound's neuroprotective and cognitive-enhancing effects, as well as its potential side effects and toxicity.
Synthesemethoden
N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-phenylethyl)propan-2-amine in the presence of triethylamine to produce this compound. The purity of the final product can be improved through recrystallization and chromatographic techniques.
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-20(25)23(14-13-16-7-5-4-6-8-16)19-15-21(26)24(22(19)27)17-9-11-18(28-2)12-10-17/h4-12,19H,3,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAUSTNZNZWKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tetramethyl 6'-butyryl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4953669.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953680.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4953688.png)
![3-bromo-N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953695.png)

![4-[4-(4-morpholinylsulfonyl)phenyl]-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4953702.png)
![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4953730.png)

![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4953737.png)
![methyl 4-[(4-{5-[(cyclopropylcarbonyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4953738.png)
![ethyl 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4953748.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)

